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Compound of Interest

Compound Name: 3,4-Dimethoxyphenylacetonitrile

Cat. No.: B126087 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for 3,4-
Dimethoxyphenylacetonitrile, a key intermediate in the synthesis of various pharmaceutical

compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for compound

identification, purity assessment, and structural elucidation.

Chemical Structure
The chemical structure of 3,4-Dimethoxyphenylacetonitrile is presented below, illustrating the

arrangement of its constituent atoms. This visualization serves as a fundamental reference for

interpreting the subsequent spectral data.

Caption: Chemical structure of 3,4-Dimethoxyphenylacetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen

framework of an organic molecule.

¹H NMR Spectral Data
The ¹H NMR spectrum of 3,4-Dimethoxyphenylacetonitrile, typically recorded in deuterated

chloroform (CDCl₃), reveals distinct signals corresponding to the aromatic, methylene, and
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methoxy protons.

Chemical Shift
(ppm)

Multiplicity Integration Assignment

6.86 - 6.81 m 3H Ar-H

3.88 s 3H OCH₃

3.87 s 3H OCH₃

3.69 s 2H CH₂

Table 1: ¹H NMR spectral data for 3,4-Dimethoxyphenylacetonitrile.

¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the different carbon environments within the

molecule.

Chemical Shift (ppm) Assignment

149.2 Ar-C

148.5 Ar-C

122.5 Ar-C

120.9 Ar-CH

117.9 CN

112.1 Ar-CH

111.5 Ar-CH

55.9 OCH₃

55.8 OCH₃

22.8 CH₂

Table 2: ¹³C NMR spectral data for 3,4-Dimethoxyphenylacetonitrile.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The IR spectrum of 3,4-Dimethoxyphenylacetonitrile
exhibits characteristic absorption bands for the nitrile, aromatic, and ether functional groups.

Wavenumber (cm⁻¹) Intensity Assignment

~2250 Medium C≡N stretch (nitrile)

~3000-2850 Medium-Strong
C-H stretch (aromatic and

aliphatic)

~1600, ~1520, ~1460 Medium-Strong C=C stretch (aromatic ring)

~1260, ~1025 Strong C-O stretch (aryl ether)

Table 3: Characteristic IR absorption peaks for 3,4-Dimethoxyphenylacetonitrile.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification and structural elucidation. The electron ionization (EI)

mass spectrum of 3,4-Dimethoxyphenylacetonitrile shows a prominent molecular ion peak

and several characteristic fragment ions.

m/z Relative Intensity (%) Proposed Fragment

177 100 [M]⁺ (Molecular Ion)

176 20 [M-H]⁺

162 45 [M-CH₃]⁺

134 15 [M-CH₃-CO]⁺ or [M-C₂H₃O]⁺

107 30 [C₇H₇O]⁺

94 20 [C₆H₆O]⁺

77 10 [C₆H₅]⁺
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Table 4: Mass spectrometry data for 3,4-Dimethoxyphenylacetonitrile.

Mass Spectrometry Fragmentation Pathway
The fragmentation of 3,4-Dimethoxyphenylacetonitrile upon electron ionization follows a

logical pathway, initiated by the loss of electrons to form the molecular ion. Subsequent

fragmentation events lead to the formation of the observed daughter ions.

[C₁₀H₁₁NO₂]⁺˙
m/z = 177

[C₉H₈NO₂]⁺
m/z = 162

- CH₃

[C₇H₇O]⁺
m/z = 107

- CH₂CN

[C₈H₅NO]⁺˙
m/z = 134

- CO

Click to download full resolution via product page

Caption: Proposed fragmentation pathway of 3,4-Dimethoxyphenylacetonitrile.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data presented.

Specific instrument parameters may vary.

NMR Spectroscopy (¹H and ¹³C)
A sample of 3,4-Dimethoxyphenylacetonitrile (typically 5-20 mg) is dissolved in

approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), containing

a small amount of tetramethylsilane (TMS) as an internal standard. The solution is transferred

to a 5 mm NMR tube. The NMR spectra are acquired on a spectrometer operating at a suitable

frequency for ¹H (e.g., 400 or 500 MHz) and ¹³C (e.g., 100 or 125 MHz) nuclei. For ¹H NMR,
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standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled spectrum is

typically acquired to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy
For a solid sample like 3,4-Dimethoxyphenylacetonitrile, the Attenuated Total Reflectance

(ATR) or Potassium Bromide (KBr) pellet method is commonly employed. For the ATR method,

a small amount of the solid is placed directly on the ATR crystal, and pressure is applied to

ensure good contact. For the KBr pellet method, a small amount of the sample is finely ground

with dry KBr powder and pressed into a thin, transparent pellet. The IR spectrum is then

recorded using a Fourier-Transform Infrared (FT-IR) spectrometer, typically over the range of

4000-400 cm⁻¹.

Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry is a common technique for volatile and thermally

stable compounds like 3,4-Dimethoxyphenylacetonitrile. The sample is introduced into the

ion source of the mass spectrometer, often via a direct insertion probe or after separation by

gas chromatography (GC). In the ion source, the sample is bombarded with a beam of high-

energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are

then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer,

and detected to generate the mass spectrum.
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Caption: General experimental workflow for spectral analysis.

To cite this document: BenchChem. [Spectral Analysis of 3,4-Dimethoxyphenylacetonitrile: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b126087#spectral-data-of-3-4-
dimethoxyphenylacetonitrile-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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